![molecular formula C14H9BrN2S B2404965 2-[(4-Bromophenyl)sulfanyl]quinoxaline CAS No. 338394-51-7](/img/structure/B2404965.png)
2-[(4-Bromophenyl)sulfanyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Bromophenyl)sulfanyl]quinoxaline is a molecule with unique properties that make it highly valuable in various scientific research fields, including drug discovery and material science. It has a molecular formula of C14H9BrN2S, an average mass of 317.204 Da, and a mono-isotopic mass of 315.966980 Da .
Molecular Structure Analysis
The molecule consists of a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a sulfanyl group (-SH) linked to a 4-bromophenyl group . The bromine atom on the phenyl ring is likely to significantly influence the molecule’s reactivity and interactions.Scientific Research Applications
Quinoxaline Synthesis and Characterization
Quinoxalines, including compounds like 2-[(4-Bromophenyl)sulfanyl]quinoxaline, are notable for their diverse pharmacological applications. The synthesis of these compounds often involves oxidative cyclization processes. A specific study discusses the synthesis and extensive characterization of a related compound, 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), which shares structural similarities with this compound. The study highlights the compound's ionic nature and reactivity, useful in generating new compounds of this class (Faizi et al., 2018).
Pharmaceutical and Medicinal Applications
Quinoxaline derivatives demonstrate broad-spectrum pharmacological activities. For example, quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline showed promising antibacterial activities against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017). Another study synthesized methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates with significant antiproliferative activity against human cell lines, demonstrating the potential of quinoxaline derivatives in cancer research (El Rayes et al., 2019).
Synthesis and Applications in Organic Electronics
Quinoxaline-based compounds are also relevant in organic electronics. A study on quinoxaline-based cyclo(oligophenylenes) synthesized conjugated macrocycles with potential applications in host-guest chemistry and organic electronics (Marin et al., 2015).
Neuroprotective Potential
The neuroprotective potential of quinoxaline derivatives is highlighted in research on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog that inhibits binding to the quisqualate subtype of the glutamate receptor and protects against global ischemia (Sheardown et al., 1990).
Green Synthesis and Environmental Applications
An eco-friendly approach to synthesizing quinoxaline derivatives, including the use of p-dodecylbenzenesulfonic acid as a catalyst, shows promise for biologically important quinoxalines under mild reaction conditions (Preetam & Nath, 2015).
Antitumor Activity
Research on novel S-functionalized benzo[d]thiazole-2-thiol derivatives, involving reactions with quinoxaline derivatives, demonstrated significant antitumor activity, indicating the therapeutic potential of these compounds (Ramadan et al., 2018).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEVHRRCGGGEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

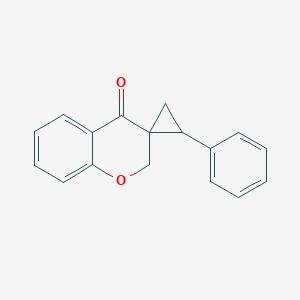


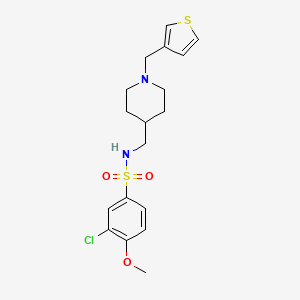
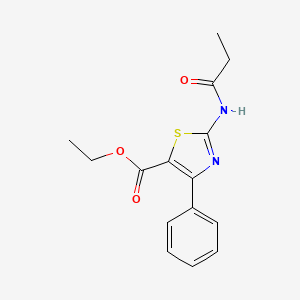
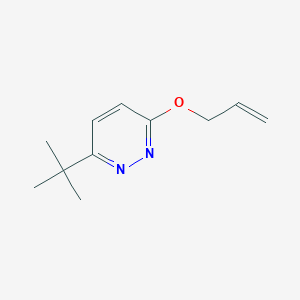
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
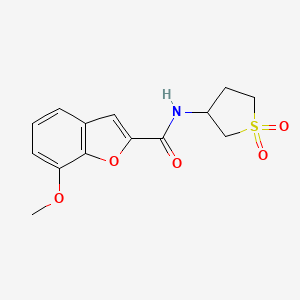


![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)
![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2404902.png)
